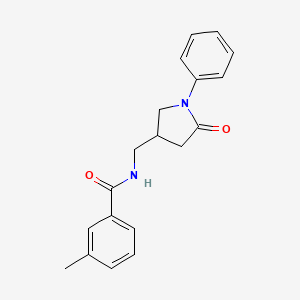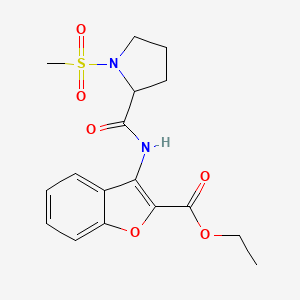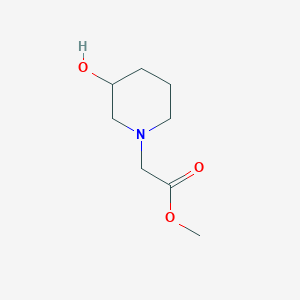![molecular formula C22H25FN2O3 B2700675 3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415471-84-8](/img/structure/B2700675.png)
3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a synthetic compound that is widely used in scientific research. It is also known as FPOP and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an important enzyme that plays a crucial role in insulin signaling and glucose homeostasis, making it a potential target for the treatment of diabetes and other metabolic disorders.
Mécanisme D'action
FPOP inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic patients.
Biochemical and Physiological Effects:
FPOP has been shown to have several biochemical and physiological effects, including:
1. Increased insulin signaling: FPOP increases insulin signaling by inhibiting PTP1B, which leads to increased glucose uptake in cells.
2. Improved glucose homeostasis: FPOP can improve glucose homeostasis in diabetic patients by increasing insulin signaling and glucose uptake.
3. Reduced inflammation: FPOP has been shown to reduce inflammation in cells by inhibiting PTP1B, which can help to prevent the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FPOP has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective inhibitor of PTP1B: FPOP is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various cellular processes.
2. Easy to synthesize: FPOP can be easily synthesized from commercially available starting materials, which makes it a cost-effective tool for scientific research.
3. Well-characterized: FPOP has been well-characterized in the literature, which makes it a reliable tool for scientific research.
Limitations:
1. Limited availability: FPOP is not commercially available, which means that it must be synthesized in the lab.
2. Limited stability: FPOP is not very stable and must be stored at -20°C to prevent degradation.
3. Potential off-target effects: FPOP may have off-target effects on other enzymes besides PTP1B, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of FPOP in scientific research, including:
1. Development of new PTP1B inhibitors: FPOP can be used as a starting point for the development of new PTP1B inhibitors, which can be used as potential therapeutics for the treatment of diabetes and other metabolic disorders.
2. Identification of new PTP1B substrates: FPOP can be used to identify new substrates of PTP1B, which can help to better understand the role of this enzyme in various cellular processes.
3. Investigation of off-target effects: FPOP can be used to investigate the potential off-target effects of PTP1B inhibitors on other enzymes, which can help to improve data interpretation.
4. Development of more stable analogs: FPOP is not very stable and must be stored at -20°C to prevent degradation. Developing more stable analogs of FPOP could improve its utility in scientific research.
Méthodes De Synthèse
The synthesis of FPOP involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-fluorophenol with 1-bromo-3-chloropropane to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with oxan-4-amine to form 3-(4-fluorophenoxy)-N-(oxan-4-yl)propan-1-amine. The final step involves the reaction of this intermediate with 3-pyrrolidinecarboxylic acid to form 3-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide.
Applications De Recherche Scientifique
FPOP is a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It has been used in a variety of scientific research applications, including:
1. Identification of PTP1B substrates: FPOP has been used to identify new substrates of PTP1B, which can help to better understand the role of this enzyme in various cellular processes.
2. Inhibition of PTP1B activity: FPOP has been used to inhibit PTP1B activity in vitro and in vivo, which can help to elucidate the role of PTP1B in insulin signaling and glucose homeostasis.
3. Development of new PTP1B inhibitors: FPOP can be used as a starting point for the development of new PTP1B inhibitors, which can be used as potential therapeutics for the treatment of diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-17-4-6-20(7-5-17)28-21-3-1-2-16(14-21)22(26)24-18-8-11-25(15-18)19-9-12-27-13-10-19/h1-7,14,18-19H,8-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDWVZCSAYXUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)


![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)


![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
